molecular formula C9H19N3O6 B7821081 Ornithylaspartate

Ornithylaspartate

Cat. No.: B7821081
M. Wt: 265.26 g/mol
InChI Key: IXUZXIMQZIMPSQ-ZBRNBAAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ornithylaspartate, also known as L-Ornithine L-Aspartate (LOLA), is a salt of the amino acids ornithine and aspartic acid with significant research value in hepatic metabolism . Its primary research application is in the study of hyperammonemia and hepatic encephalopathy (HE), a neuropsychiatric syndrome resulting from liver dysfunction . The compound's mechanism of action provides key substrates for the body's two main ammonia-detoxification pathways . Ornithine stimulates the urea cycle in the liver, enhancing the conversion of neurotoxic ammonia into urea for excretion . Simultaneously, aspartate is a precursor for glutamate, which then promotes the synthesis of glutamine from ammonia via the enzyme glutamine synthetase in muscle and other peripheral tissues . This dual action makes LOLA a pivotal research tool for investigating ammonia metabolism and its role in liver pathology . Meta-analyses of clinical studies indicate that LOLA is effective in improving the clinical symptoms of HE and reducing ammonia levels . Furthermore, research is exploring its potential hepatoprotective effects in conditions like non-alcoholic fatty liver disease (NAFLD), where accumulated hepatic ammonia may contribute to disease progression . This product is supplied as a white to almost white powder and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[(4S)-4-amino-4-carboxybutyl]azanium;(2S)-2-amino-4-hydroxy-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.C4H7NO4/c6-3-1-2-4(7)5(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,6-7H2,(H,8,9);2H,1,5H2,(H,6,7)(H,8,9)/t4-;2-/m00/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUZXIMQZIMPSQ-ZBRNBAAYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)C[NH3+].C(C(C(=O)[O-])N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)C[NH3+].C([C@@H](C(=O)[O-])N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3230-94-2
Record name Ornithine aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3230-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ornithine L-form aspartate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003230942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Core Reaction Mechanism

The synthesis of ornithylaspartate typically begins with the reaction of L-ornithine sulfate and L-aspartic acid in aqueous medium. The process involves neutralizing sulfuric acid using barium hydroxide, followed by chelation of residual barium ions. According to CN101100435A, L-ornithine sulfate is dissolved in distilled water at a 1:7.8–8 mass ratio, followed by the addition of L-aspartic acid at a 1:0.68–0.70 ratio. Heating the mixture to 45°C–50°C facilitates dissolution, after which barium hydroxide octahydrate (Ba(OH)₂·8H₂O) is introduced at a 1:0.85–0.92 ratio to neutralize sulfuric acid.

Purification and Crystallization

Post-neutralization, the solution is cooled to room temperature, and barium sulfate precipitate is filtered. Residual Ba²⁺ ions are removed using D403 chelating resin at a 1:0.10–0.12 ratio. Subsequent steps include vacuum concentration to 1.20 g/mL, decolorization with activated carbon (1:0.05 ratio), and crystallization using ethanol. The final product is obtained via reflux with ethanol (1:1.3 ratio), yielding 76%–80% purity. This method avoids ion-exchange resin regeneration, reducing acidic wastewater by 60% compared to traditional approaches.

Alternative Preparation Methods Using Anion Exchange Resins

Hydrochloride-Based Synthesis

CN101844995A details a method starting with L-ornithine hydrochloride dissolved in deionized water. After stirring for 1 hour, strong basic anion exchange resin is added to adsorb chloride ions, detected via silver nitrate titration. Aspartic acid is introduced at a 1:0.79 molar ratio, followed by heating to 50°C for 5 hours. Post-filtration, the solution is concentrated to 1.5 g/mL, decolorized, and crystallized with ethanol, achieving a 74% yield.

Sulfate and Phosphate Derivatives

Variants using L-ornithine sulfate or phosphate involve similar steps but adjust reaction temperatures and resin types. For example, L-ornithine phosphate reacts with aspartic acid at 100°C for 1 hour, followed by weakly basic anion exchange resin treatment. These methods emphasize shorter reaction times but require higher energy input, impacting overall cost-efficiency.

Comparative Analysis of Synthesis Protocols

Yield and Purity Metrics

The table below contrasts key parameters from representative methods:

ParameterCN101100435ACN101844995A (HCl)CN101844995A (Phosphate)
Starting MaterialL-ornithine sulfateL-ornithine hydrochlorideL-ornithine phosphate
Reaction Temperature45°C–50°C50°C100°C
Resin TypeD403 chelatingStrong basic anionWeakly basic anion
Crystallization SolventEthanolEthanolEthanol
Yield76%–80%74%68%
Purity≥98.5%≥97.0%≥95.5%

Environmental and Economic Considerations

CN101100435A’s avoidance of resin regeneration reduces wastewater volume, making it environmentally favorable. However, barium compounds pose toxicity risks, necessitating careful disposal. In contrast, CN101844995A’s chloride adsorption eliminates barium but generates resin waste requiring regeneration. Ethanol consumption across methods remains a cost driver, though recycling protocols mitigate expenses.

Optimization Strategies for Industrial Scalability

Resin Selection and Regeneration

Chelating resins like D403 offer high Ba²⁺ affinity but require periodic acid washing for reuse. Anion exchange resins adsorb chloride efficiently but degrade over cycles, necessitating replacement. Hybrid approaches using mixed-bed resins could enhance ion removal while extending resin lifespans.

Crystallization Dynamics

Ethanol-induced crystallization is sensitive to temperature and concentration. Studies suggest that maintaining 50°C during ethanol addition improves crystal uniformity, reducing impurities by 12%. Gradient cooling protocols further enhance yield by 5%–8%.

Industrial-Scale Production Challenges

Waste Management

Barium sulfate sludge from CN101100435A requires stabilization before landfill disposal. Chloride-laden wastewater from CN101844995A mandates reverse osmosis or electrochemical treatment. Companies must balance regulatory compliance with operational costs, often favoring methods with lower hazardous byproducts.

Cost-Benefit Analysis

Raw material costs dominate expenses: L-ornithine sulfate ($120/kg) versus L-ornithine hydrochloride ($135/kg). Despite higher initial costs, CN101100435A’s reduced resin and water usage lowers long-term expenditures by 18%–22% .

Chemical Reactions Analysis

Dissociation and Metabolic Pathways

LOLA dissociates into its constituent amino acids, L-ornithine and L-aspartate, which independently participate in critical metabolic pathways :

  • L-ornithine acts as a urea cycle intermediary in periportal hepatocytes, activating carbamoyl phosphate synthetase to convert ammonia into carbamoyl phosphate.

  • L-aspartate undergoes transamination to form glutamate , which is further converted to glutamine via glutamine synthetase in perivenous hepatocytes, skeletal muscle, and the brain .

These pathways collectively facilitate ammonia incorporation into urea and glutamine, reducing systemic ammonia levels .

Ammonia-Lowering Mechanisms

LOLA’s efficacy in hyperammonemia is attributed to dual pathways:

Mechanism Role of LOLA Components Outcome
Urea Cycle Activation L-ornithine enhances flux through the urea cycle, increasing ammonia conversion to urea .Plasma ammonia reduction by up to 50% in acute liver failure models .
Glutamine Synthesis L-aspartate provides substrate for glutamate, driving glutamine synthesis in muscle and brain .Cerebrospinal fluid ammonia decreases by 30–40%, mitigating encephalopathy .

Experimental studies in rats with acute liver failure demonstrated that LOLA infusion (0.33 g/kg/h) normalized plasma ammonia and reduced brain water content by 15%, preventing intracranial hypertension .

Enzymatic and Catalytic Interactions

  • Transamination Reactions :
    L-aspartate donates amino groups to α-keto acids (e.g., α-ketoglutarate), forming glutamate and oxaloacetate. This reaction is catalyzed by aspartate aminotransferase .

    Aspartate+α-ketoglutarateOxaloacetate+Glutamate\text{Aspartate} + \alpha\text{-ketoglutarate} \rightleftharpoons \text{Oxaloacetate} + \text{Glutamate}
  • Glutamine Synthetase Activation :
    Glutamate derived from aspartate is aminated to glutamine, sequestering ammonia in non-toxic form .

Reaction Kinetics and Byproducts

  • Rate-Limiting Steps :
    LOLA’s ammonia-lowering effect is contingent on enzyme saturation. At therapeutic doses, urea cycle enzymes operate near maximal velocity .

  • Byproducts :
    Transamination produces oxaloacetate, which enters the citric acid cycle, while glutamine serves as a nitrogen carrier for renal excretion .

Therapeutic Implications

Clinical and preclinical studies highlight LOLA’s role in:

  • Hepatic Encephalopathy : Reduces plasma ammonia by 20–25% in cirrhotic patients .

  • Neuroprotection : Mitigates brain edema via glutamine-mediated osmotic regulation .

  • Muscle Metabolism : Enhances branched-chain amino acid (BCAA) availability, counteracting muscle wasting in liver disease .

Synthetic and Stability Considerations

While not directly detailed for LOLA, related aspartate synthesis pathways (e.g., pyridoxamine-catalyzed transamination of oxaloacetate) suggest that cofactors and metal ions (e.g., Cu²⁺) enhance reaction rates . Stability studies for LOLA analogs indicate optimal activity at physiological pH (7.4) and temperatures (37°C) .

L-ornithine L-aspartate’s chemical reactions are central to its therapeutic ammonia-lowering and hepatoprotective effects. Its dual action on urea cycle activation and glutamine synthesis underscores its clinical utility in liver disease management. Further research is needed to optimize synthetic routes and enzyme kinetics for broader applications.

[References: 2, 3, 5, 6]

Scientific Research Applications

Treatment of Hepatic Encephalopathy

Numerous studies have evaluated the effectiveness of LOLA in treating HE:

  • Randomized Controlled Trials (RCTs) : A meta-analysis including 33 RCTs demonstrated that LOLA significantly reduces the incidence and severity of HE compared to placebo and other treatments .
  • Efficacy : In patients with overt HE, LOLA administration has shown improvements in neurological function, with significant increases in Glasgow Coma Scale scores and reductions in HE grades .
Study TypePatient PopulationTreatment DurationKey Findings
RCTPatients with cirrhosis7-35 daysReduced serum ammonia; improved HE symptoms
Meta-analysisVarious liver disease casesVariesSignificant reduction in HE incidence

Prevention of Hepatic Encephalopathy

LOLA has also been investigated for its preventive effects:

  • Prophylactic Use : Trials indicate that LOLA may prevent the onset of HE in high-risk patients, such as those with decompensated cirrhosis .
  • Combination Therapy : When used alongside branched-chain amino acids (BCAAs), LOLA has shown enhanced effects on cognitive function and reduced ammonia levels .

Case Study 1: Efficacy in Acute Liver Failure

In a cohort study involving patients with acute liver failure, LOLA was administered intravenously. Results indicated a marked decrease in ammonia levels and improvement in mental status within 24 hours of treatment .

Case Study 2: Long-term Outcomes

A longitudinal study assessed patients receiving LOLA over six months. The findings suggested sustained improvements in cognitive function and quality of life metrics among participants compared to those receiving standard care alone .

Safety Profile

The safety profile of LOLA appears favorable, with most studies reporting minimal adverse effects. Commonly noted side effects include gastrointestinal discomfort and transient changes in blood pressure. However, serious adverse events are rare .

Mechanism of Action

Ornithylaspartate exerts its effects by enhancing the urea cycle in the liver, which facilitates the conversion of toxic ammonia into urea for excretion. It also promotes the synthesis of glutamine, which further aids in ammonia detoxification. The compound acts both peripherally (increasing urea and glutamine synthesis) and centrally (increasing glutamine synthesis in the brain), providing comprehensive protection against ammonia toxicity .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Ornithylaspartate is structurally analogous to other ornithine salts and amino acid derivatives. Key comparisons include:

Table 1: Structural and Physicochemical Properties of this compound and Analogues
Compound CAS Number Molecular Formula Molecular Weight (g/mol) Solubility Primary Use
This compound 3230-94-2 C₉H₁₈N₄O₆ 278.26 Water-soluble Hepatic encephalopathy
L-Ornithine Hydrochloride 3184-13-2 C₅H₁₂N₂O₂·HCl 168.62 Water-soluble Metabolic supplementation
L-Aspartic Acid 56-84-8 C₄H₇NO₄ 133.10 Water-soluble Urea cycle activation

Key Differences :

  • This compound combines ornithine and aspartate, enabling dual metabolic roles in ammonia detoxification and energy production .
  • L-Ornithine Hydrochloride lacks aspartate, limiting its capacity to synergistically enhance urea cycle efficiency .

Functional Comparison with Therapeutic Analogues

This compound is functionally compared to compounds targeting hyperammonemia and liver dysfunction:

Table 2: Clinical Efficacy and Mechanisms of Action
Compound Mechanism of Action Clinical Efficacy in HE Key Studies/Evidence
This compound Enhances urea cycle, promotes glutamine synthesis 60–70% reduction in ammonia levels 7 RCTs (n=847)
Lactulose Acidifies colon, reduces NH₃ absorption 50–60% symptom improvement Meta-analyses (not in evidence)
Rifaximin Gut microbiota modulation, reduces NH₃ 50–60% HE recurrence prevention RCTs (not in evidence)

Functional Advantages :

  • This compound directly targets hepatic metabolism, unlike Lactulose or Rifaximin , which act on gut microbiota .
  • Oral administration of this compound alters gut microbiome composition, enhancing its systemic effects .

Clinical and Pharmacokinetic Data

Table 3: Pharmacokinetic Profiles
Compound Bioavailability Half-Life (hrs) Metabolism Site Excretion Route
This compound 80–85% 3–4 Liver, intestinal mucosa Renal (90%)
L-Ornithine Hydrochloride 70–75% 2–3 Liver Renal (85%)

Key Findings :

  • This compound’s dual amino acid structure prolongs its metabolic activity compared to single-component analogues .
  • Clinical trials report a 2.5-fold faster ammonia clearance with this compound versus placebo .

Biological Activity

Ornithylaspartate, particularly in its form as L-Ornithine L-Aspartate (LOLA), has garnered significant attention for its biological activity, particularly in relation to liver function and neurological health. This article explores the compound's mechanisms of action, therapeutic applications, and relevant research findings.

LOLA is composed of two amino acids: L-ornithine and L-aspartate . It plays a crucial role in the urea cycle, facilitating the detoxification of ammonia, a byproduct of protein metabolism. The primary mechanisms through which LOLA exerts its effects include:

  • Activation of Urea Cycle Enzymes : L-ornithine stimulates carbamoyl phosphate synthetase I, while L-aspartate activates arginase, both essential for urea synthesis .
  • Enhancement of Glutamine Synthesis : LOLA promotes the conversion of ammonia into glutamine in peripheral tissues, thereby reducing ammonia levels in the bloodstream .
  • Mitochondrial Function Improvement : Recent studies indicate that LOLA can restore mitochondrial function and modulate calcium homeostasis in neuronal cells, suggesting neuroprotective properties .

1. Liver Disease

LOLA has been extensively studied for its efficacy in treating hepatic encephalopathy (HE) associated with liver cirrhosis. Key findings from recent studies include:

  • Reduction of Hyperammonemia : LOLA significantly decreases serum ammonia levels and improves mental status in patients with HE . A systematic review indicated that patients receiving LOLA showed marked improvements in psychometric tests measuring cognitive function .
StudyPopulationOutcome MeasureResults
Butterworth & Canbay (2018)Cirrhotic patientsMental state improvementSignificant improvement in HE grade
Elsevier Study (2019)Cirrhotic patientsSerum ammonia levelsDecreased levels post-treatment
Critical Analysis (2009)Various trialsPlasma ammonia concentrationLOLA group showed reduced levels compared to placebo

2. Neurological Disorders

Research has also highlighted LOLA's potential in neurodegenerative diseases such as Parkinson's disease. In vitro studies demonstrated that:

  • Mitochondrial Recovery : LOLA improved mitochondrial functions and reduced oxidative stress markers in dopaminergic neurons exposed to neurotoxic agents .
  • Calcium Homeostasis Modulation : The compound was shown to enhance sodium-calcium exchanger activity, thus stabilizing intracellular calcium levels .

Case Studies

Several case studies have illustrated the practical applications of LOLA:

  • A clinical trial involving cirrhotic patients showed that administration of LOLA resulted in improved Child-Pugh scores and decreased bilirubin levels, indicating enhanced liver function .
  • In a Parkinson's disease model, treatment with LOLA led to reduced neuronal death and improved mitochondrial integrity, showcasing its neuroprotective potential .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Ornithylaspartate in vitro?

  • Methodological Answer : Synthesis protocols should include stepwise coupling of ornithine and aspartate moieties using solid-phase peptide synthesis (SPPS) or enzymatic ligation. Characterization requires tandem mass spectrometry (MS/MS) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying stereochemical integrity .
  • Data Consideration : Report yields, retention times, and spectral peaks with error margins. Include negative controls (e.g., unreacted substrates) to validate specificity .

Q. How can researchers optimize stability studies for this compound under physiological conditions?

  • Methodological Answer : Design accelerated degradation studies at varying pH (2.0–7.4), temperatures (25–40°C), and ionic strengths. Use UV-Vis spectroscopy or LC-MS to quantify degradation products. Apply Arrhenius kinetics to extrapolate shelf-life .
  • Data Contradiction Tip : If stability data conflict across replicates, re-evaluate buffer composition or consider protease contamination in experimental setups .

Advanced Research Questions

Q. What mechanistic approaches are used to elucidate this compound’s role in cellular metabolism?

  • Methodological Answer : Employ isotopic labeling (e.g., ¹³C-ornithine) with tracer studies in cell cultures. Combine flux balance analysis (FBA) and metabolomics (GC-MS/LC-MS) to map metabolic pathways. Validate via CRISPR-Cas9 knockout models targeting ornithine transcarbamylase (OTC) or aspartate aminotransferase (AST) .
  • Hypothesis Testing : Use PICOT framework: Population (e.g., hepatocytes), Intervention (this compound exposure), Comparison (wild-type vs. OTC-deficient cells), Outcome (urea cycle flux), Time (24–72 hr) .

Q. How should contradictory data on this compound’s cytotoxicity be resolved?

  • Methodological Answer : Conduct meta-analysis of dose-response curves (IC₅₀ values) across studies. Stratify data by cell type (e.g., primary vs. immortalized lines) and exposure duration. Apply statistical models (e.g., mixed-effects regression) to account for variability in assay conditions (e.g., serum concentration, passage number) .
  • Case Example : If Study A reports IC₅₀ = 50 µM (HEK293 cells) and Study B finds IC₅₀ = 200 µM (HepG2), re-test both cell lines under identical media and seeding density .

Methodological Frameworks

Q. What criteria define a robust research question for this compound studies?

  • Guidelines : Align with FINERMAPS principles: Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Appropriate, Precise, Systematic . Avoid binary (yes/no) questions; instead, ask "How does this compound modulate X under Y conditions?" .

Q. How to design a reproducible protocol for this compound bioactivity assays?

  • Protocol Checklist :

  • Materials: Specify reagent sources (e.g., Sigma-Aldridge vs. Thermo Fisher grades).
  • Instrumentation: Calibrate equipment (e.g., plate readers) daily.
  • Data Reporting: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) with raw datasets in public repositories (e.g., Zenodo) .

Data Analysis & Reporting

Q. What statistical models are optimal for analyzing this compound’s dose-dependent effects?

  • Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curve in GraphPad Prism) with AIC/BIC for model selection. For multi-parametric data (e.g., transcriptomics), apply dimensionality reduction (PCA, t-SNE) followed by cluster analysis .

Q. How to address publication bias in this compound literature?

  • Methodological Answer : Perform systematic reviews with PRISMA guidelines. Use funnel plots and Egger’s test to detect asymmetry in published effect sizes. Include preprint servers (e.g., bioRxiv) to mitigate file-drawer bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ornithylaspartate
Reactant of Route 2
Ornithylaspartate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.